molecular formula C15H13ClF3N3O B15252091 (1-(2-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)cyclopropyl)methanol

(1-(2-(4-Chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)phenyl)cyclopropyl)methanol

Cat. No.: B15252091
M. Wt: 343.73 g/mol
InChI Key: WVXOIVAYGDVQMU-UHFFFAOYSA-N
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Description

(1-(2-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)cyclopropyl)methanol is a complex organic compound that features a cyclopropyl group attached to a methanol moiety, with a pyrimidine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)cyclopropyl)methanol typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine derivatives.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Methanol Group Attachment:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity and stability.

Biology:

  • Potential applications in the development of new pharmaceuticals due to its bioactive pyrimidine core.

Medicine:

  • Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Industry:

  • Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(2-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)cyclopropyl)methanol is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups may enhance binding affinity and specificity, while the cyclopropyl group could influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • (4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amine
  • (4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)methanol
  • (1-(2-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)ethanol

Uniqueness:

  • The presence of the cyclopropyl group distinguishes (1-(2-((4-Chloro-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)cyclopropyl)methanol from other similar compounds, potentially offering unique reactivity and stability.
  • The combination of chloro and trifluoromethyl substituents on the pyrimidine ring may confer enhanced biological activity and specificity.

Properties

Molecular Formula

C15H13ClF3N3O

Molecular Weight

343.73 g/mol

IUPAC Name

[1-[2-[[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]cyclopropyl]methanol

InChI

InChI=1S/C15H13ClF3N3O/c16-12-10(15(17,18)19)7-20-13(22-12)21-11-4-2-1-3-9(11)14(8-23)5-6-14/h1-4,7,23H,5-6,8H2,(H,20,21,22)

InChI Key

WVXOIVAYGDVQMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC=CC=C2NC3=NC=C(C(=N3)Cl)C(F)(F)F

Origin of Product

United States

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